Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability and CNS Multiparameter Optimization (MPO) Scores Compared to Des-methyl and Des-amino Analogs
Predicted LogP values (a key determinant of passive membrane permeability) for 4-amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are consistently higher than for its des-methyl (4-amino-1,3-dihydro-2H-benzimidazol-2-one) and des-amino (5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) comparators, placing it within a more favorable range for oral bioavailability and blood-brain barrier penetration .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.80 (ALogP) or 1.05 (XLogP3) |
| Comparator Or Baseline | 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 2033-29-2) ~1.5; 4-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 51276-64-5) ~0.3 |
| Quantified Difference | Target compound LogP is 0.7-0.8 units lower than the dimethyl analog and 0.5-0.7 units higher than the amino analog. |
| Conditions | In silico predictions (ALogPS, XLogP3) using SMILES: CC1=CC2=C(C(=C1C)N)NC(=O)N2 |
Why This Matters
The balanced LogP is essential for achieving optimal CNS MPO desirability scores, making this specific building block more suitable for CNS drug discovery programs than more lipophilic or more polar analogs.
